3-((4-溴苯基)磺酰)-N-苯乙基噻吩[2,3-e][1,2,3]噁唑[1,5-a]嘧啶-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving reactions like cyclization and substitution .Molecular Structure Analysis
The molecular structure of similar compounds often involves complex ring structures with various functional groups attached. These can include phenyl rings, sulfonyl groups, and amine groups .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be quite complex and are often influenced by factors like temperature, solvent, and the presence of catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. Some general properties observed in similar compounds include solid state at room temperature and solubility in common organic solvents .科学研究应用
合成与生物学研究
合成了一系列3-(苯磺酰基)噻吩[2,3-e][1,2,3]三唑并[1,5-a]嘧啶,以评估它们对 5-羟色胺 5-HT6 受体的结合亲和力和抑制能力。这些化合物显示出作为 5-HT6 受体配体的显着选择性,其中一种在功能测定中显示 IC50 为 29.0 nM,另一种在 5-HT6 受体放射性配体结合测定中表现出最大的亲和力,Ki 为 1.7 nM (Ivachtchenko 等,2010)。
区域选择性合成和计算分析
进行了吡唑并[1,5-a]嘧啶、三唑并[1,5-a]嘧啶和其他包含苯磺酰基部分的稠合杂环的区域选择性合成研究。这项工作还包括从头算量子化学计算,以确认环缩合反应的区域选择性,有助于了解此类化合物的化学行为 (Salem 等,2015)。
镇痛和抗炎评估
合成了一系列包含苯磺酰基部分的吡唑并[1,5-a]嘧啶、三唑并[1,5-a]嘧啶和嘧啶并[1,2-a]苯并咪唑环系,并评估了它们的镇痛和抗炎活性。研究表明,特定衍生物表现出显着的活性,在某些情况下超过了参考药物,这表明了潜在的药物应用 (Shaaban 等,2008)。
稠合杂环体系的抗菌活性
一项新研究合成了基于吡唑并[1,5-a]嘧啶和其他稠合杂环的化合物,并评估了它们的抗菌活性。这些化合物对各种微生物菌株表现出有效的抗菌特性,突出了它们在开发新的抗菌剂中的潜力 (Abunada 等,2008)。
作用机制
Target of Action
The compound, also known as 10-(4-bromobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine, primarily targets the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the rapid and passive transport of urea across the cell membrane, playing a crucial role in the urinary concentration mechanism .
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It interacts with an intracellular site on UT-B in a urea-competitive manner . This interaction inhibits the influx of urea through UT-B, thereby affecting the urinary concentration mechanism .
Biochemical Pathways
The inhibition of UT-B disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This disruption can lead to a decrease in the maximum urinary concentration and an increase in urination volume
Pharmacokinetics
It is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The primary result of the compound’s action is a decrease in the maximum urinary concentration and an increase in urination volume . This occurs due to the inhibition of urea transport through UT-B .
安全和危害
未来方向
属性
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c22-15-6-8-16(9-7-15)31(28,29)21-20-24-19(23-12-10-14-4-2-1-3-5-14)18-17(11-13-30-18)27(20)26-25-21/h1-9,11,13H,10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILGVQCEUUWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。